3-(m-Tolyl)cyclohexanone CAS number and properties
3-(m-Tolyl)cyclohexanone CAS number and properties
Technical Whitepaper: 3-(m-Tolyl)cyclohexanone – Structural Informatics, Physicochemical Properties, and Catalytic Synthesis Workflows
Executive Summary
In modern drug discovery and advanced materials science, functionalized cyclic scaffolds serve as critical building blocks. 3-(m-Tolyl)cyclohexanone (CAS: 335259-41-1) is a highly valued intermediate characterized by a cyclohexane ring bearing a ketone functional group and a meta-substituted toluene (m-tolyl) moiety[1]. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between structural informatics and bench-level execution. This whitepaper details the physicochemical profile of the compound and provides a field-validated, self-correcting protocol for its asymmetric synthesis via transition-metal catalysis.
Structural Informatics & Physicochemical Profiling
Understanding the physicochemical profile of an intermediate is paramount for predicting downstream pharmacokinetic behavior (ADME) in drug design. The structural architecture of 3-(m-Tolyl)cyclohexanone provides an ideal balance of lipophilicity and target-binding geometry.
The following table summarizes the key computational and physical properties of the compound[1]:
Table 1: Physicochemical and Computational Properties
| Property | Value | Scientific Implication |
| CAS Number | 335259-41-1 | Unique registry identifier for procurement and tracking. |
| Molecular Formula | C13H16O | Defines the foundational atomic composition. |
| Molecular Weight | 188.26 g/mol | Low molecular weight, leaving ample room for downstream functionalization without exceeding Lipinski's Rule of 5. |
| Monoisotopic Mass | 188.1201 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 17.1 Ų | Highly optimal for blood-brain barrier (BBB) penetration in CNS drug development. |
| XLogP3-AA (Lipophilicity) | ~2.7 | Excellent lipophilicity for passive membrane permeation. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen provides a specific interaction point for target binding. |
| Chiral Centers | 1 (at C3) | Requires stereoselective synthesis for enantiopure API development. |
Expertise Insight: The TPSA of 17.1 Ų is deliberately low. When designing central nervous system (CNS) therapeutics, minimizing the polar surface area while maintaining a specific hydrogen-bond acceptor (the ketone) ensures that the molecule can shed its hydration shell efficiently to cross lipid bilayers.
Mechanistic Synthesis Pathways
The synthesis of 3-arylcyclohexanones is classically achieved via the 1,4-conjugate addition of arylboronic acids to cyclic enones. While traditional Grignard or organolithium reagents typically suffer from competing 1,2-addition (attacking the hard electrophilic carbonyl carbon directly), the use of transition-metal catalysis—specifically Rhodium (Rh) or Palladium (Pd)—"softens" the nucleophile[2].
By utilizing a Rh(I) catalyst, the aryl group is directed exclusively to the
Catalytic cycle of Rh(I)-mediated 1,4-conjugate addition for 3-(m-Tolyl)cyclohexanone synthesis.
Validated Experimental Protocol: Asymmetric 1,4-Conjugate Addition
Catalytic workflows must be treated as self-validating systems. The following protocol utilizes a Rh(I) catalyst system to synthesize 3-(m-Tolyl)cyclohexanone. Strict adherence to anaerobic conditions is non-negotiable; oxygen rapidly oxidizes the active Rh(I) species to inactive Rh(III), which will permanently halt the catalytic cycle.
Step-by-step experimental workflow for the asymmetric synthesis of 3-(m-Tolyl)cyclohexanone.
Step-by-Step Methodology:
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Reagent Preparation & Degassing:
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Action: In an oven-dried Schlenk flask under an argon atmosphere, add cyclohex-2-en-1-one (1.0 equiv) and m-tolylboronic acid (1.5 equiv).
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Causality: The excess boronic acid compensates for competitive protodeboronation, a common side reaction in aqueous basic conditions.
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Validation: Solvents (1,4-dioxane/water, 10:1) must be sparged with argon for 30 minutes prior to use to ensure zero dissolved oxygen.
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Catalyst Activation:
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Action: Add [Rh(acac)(C2H4)2] (3 mol%) and a chiral phosphoramidite ligand (6 mol%) to the reaction mixture.
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Causality: The ethylene ligands on the Rh precursor are highly labile. They are easily displaced by the chiral ligand and the enone substrate, generating the active catalytic species in situ.
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Conjugate Addition (Reaction Execution):
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Action: Heat the reaction mixture to 50°C for 12 hours.
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Causality: Mild heating overcomes the activation energy barrier for the transmetalation step without accelerating the background, uncatalyzed racemic reaction.
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In-Process Monitoring (Self-Validation):
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Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.
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Validation: The disappearance of the UV-active cyclohex-2-en-1-one spot confirms reaction completion.
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Quenching & Extraction:
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Action: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract three times with ethyl acetate.
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Causality: NH4Cl neutralizes the basic reaction medium and safely breaks down any remaining organometallic intermediates.
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Purification & Characterization:
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Action: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash column chromatography.
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Validation: Confirm the structure via 1H NMR (identifying the distinct multiplet of the newly formed methine proton at C3) and use chiral HPLC to determine the enantiomeric excess (ee).
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Applications in Advanced Drug Development
The structural architecture of 3-(m-Tolyl)cyclohexanone makes it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs). The ketone handle at C1 allows for further functionalization via reductive amination, Wittig olefination, or Grignard additions to build complex tertiary alcohols or amines. Furthermore, the meta-methyl group on the phenyl ring provides a unique steric and electronic profile that often enhances binding affinity in hydrophobic protein pockets compared to its ortho- or para-substituted analogs.
References
- Guidechem. "3-(m-Tolyl)cyclohexanone 335259-41-1 wiki". Guidechem Database.
- MolAid. "(R)-3-methyl-3-(m-tolyl)cyclohexanone | 1092571-52-2". MolAid Chemical Database.
- SciSpace. "High efficiency and enantioselectivity in the rh-catalyzed conjugate addition". SciSpace Literature.
